molecular formula C18H18BrN3O3S2 B2833413 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 325988-64-5

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2833413
CAS No.: 325988-64-5
M. Wt: 468.38
InChI Key: DGIREBFHQYDUFA-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a brominated benzothiazole moiety and a diethylsulfamoyl-substituted benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multiple steps:

  • Bromination of Benzothiazole: : The initial step involves the bromination of 1,3-benzothiazole to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

  • Formation of Benzamide: : The brominated benzothiazole is then reacted with 4-aminobenzamide under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

  • Introduction of Diethylsulfamoyl Group: : The final step involves the introduction of the diethylsulfamoyl group. This can be done by reacting the intermediate compound with diethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: 6-bromo-1,3-benzothiazole and 4-(diethylsulfamoyl)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could be leveraged in the design of novel polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The brominated benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The diethylsulfamoyl group could enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It could bind to receptors, altering signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids could influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)butanamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-2-quinolinecarboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is unique due to the presence of both a brominated benzothiazole and a diethylsulfamoyl-substituted benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential and contribute to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2/c1-3-22(4-2)27(24,25)14-8-5-12(6-9-14)17(23)21-18-20-15-10-7-13(19)11-16(15)26-18/h5-11H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIREBFHQYDUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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